2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol
Overview
Description
2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol is a chemical compound with the molecular formula C8H6Cl2F2O2. This compound is characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a benzyl alcohol structure. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzyl alcohol derivative.
Chlorination: The benzyl alcohol derivative undergoes chlorination to introduce chlorine atoms at the 2 and 4 positions of the benzene ring.
Methoxylation: The chlorinated intermediate is then subjected to methoxylation to introduce the difluoromethoxy group at the 3 position.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine or fluorine atoms, resulting in a less substituted benzyl alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2,4-Dichloro-3-(difluoromethoxy)benzaldehyde or 2,4-Dichloro-3-(difluoromethoxy)benzoic acid.
Reduction: Formation of less substituted benzyl alcohol derivatives.
Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to:
Inhibit Enzymes: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.
Disrupt Cell Membranes: The presence of chlorine and fluorine atoms can enhance the compound’s ability to disrupt cell membranes, leading to antimicrobial effects.
Modulate Receptor Activity: The compound may interact with specific receptors, modulating their activity and influencing cellular responses.
Comparison with Similar Compounds
2,4-Dichloro-3-(difluoromethoxy)benzyl alcohol can be compared with other similar compounds, such as:
2,4-Dichlorobenzyl alcohol: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
3-(Difluoromethoxy)benzyl alcohol: Lacks the chlorine atoms, leading to variations in reactivity and applications.
2,4-Dichloro-3-methoxybenzyl alcohol:
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and methoxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[2,4-dichloro-3-(difluoromethoxy)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-5-2-1-4(3-13)6(10)7(5)14-8(11)12/h1-2,8,13H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFUCAOFQYOCPJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)Cl)OC(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.